molecular formula C8H4N3O4 B2627081 4-nitro-1H-indazole-3-carboxylic acid CAS No. 885521-31-3

4-nitro-1H-indazole-3-carboxylic acid

Cat. No. B2627081
CAS RN: 885521-31-3
M. Wt: 206.138
InChI Key: LLOPTUDQPHNEQR-UHFFFAOYSA-M
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Description

4-nitro-1H-indazole-3-carboxylic acid is an organic compound with a molecular formula of C9H6N2O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods. One such method involves the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another method involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-nitro-1H-indazole-3-carboxylic acid is based on the indazole scaffold, which consists of the fusion of benzene and pyrazole . The presence of two successive nitrogen atoms in the indazole structure allows it to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .


Chemical Reactions Analysis

Indazole derivatives, including 4-nitro-1H-indazole-3-carboxylic acid, are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclization reactions .


Physical And Chemical Properties Analysis

4-nitro-1H-indazole-3-carboxylic acid is a colorless solid, but appears yellow in solution . More specific physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

While specific mechanisms of action for 4-nitro-1H-indazole-3-carboxylic acid are not mentioned in the retrieved papers, indazole derivatives are known to inhibit kinases . They can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

4-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-6-4(9-10-7)2-1-3-5(6)11(14)15/h1-3H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGNCWRLCOJHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-indazole-3-carboxylic acid

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